molecular formula C15H10F4O3 B6411498 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1262011-08-4

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6411498
CAS RN: 1262011-08-4
M. Wt: 314.23 g/mol
InChI Key: YGIMKKXPDLBQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid (2F5MTPB) is a fluorinated organic compound belonging to the class of benzoic acid derivatives. It is a white, crystalline solid that is soluble in organic solvents and is used in a variety of scientific research applications. It has a melting point of 143-145°C and a molecular weight of 303.3 g/mol. 2F5MTPB has a high degree of solubility in organic solvents, making it an ideal compound for a wide range of laboratory experiments.

Scientific Research Applications

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of novel heterocyclic compounds and as a reagent in the synthesis of biologically active molecules, such as drugs and agrochemicals. It has also been used in the synthesis of fluorinated natural products, such as flavonoids and terpenoids. In addition, it has been used in the synthesis of nitroaromatic compounds and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it has been suggested that it acts as an electron-donating group, which facilitates the formation of covalent bonds between organic molecules. This property makes it an ideal reagent for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it has been suggested that it may interact with certain proteins, which could lead to changes in their activity.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a highly soluble compound in organic solvents, making it an ideal reagent for a wide range of reactions. In addition, it is relatively stable and has a low toxicity, making it safe to handle. However, there are some limitations to its use. For example, it can be difficult to obtain pure samples of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%, as it can be contaminated with other compounds during synthesis.

Future Directions

Given the potential of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% in a variety of scientific research applications, there are a number of future directions for research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential as a drug or agrochemical. In addition, research into the development of new synthetic methods for the preparation of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% and its derivatives could lead to the synthesis of novel compounds with potential applications in medicine and agriculture. Finally, further research into the environmental fate and toxicity of 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% could lead to a better understanding of its potential risks and benefits.

Synthesis Methods

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized using a three-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenol with 2-fluoro-5-chlorobenzotrifluoride in the presence of anhydrous potassium carbonate. This reaction yields 2-fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzotrifluoride as the major product. The second step involves the reaction of the benzotrifluoride with sodium hydroxide to yield 2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95% as the major product. The third step involves the purification of the crude product by recrystallization from methanol.

properties

IUPAC Name

2-fluoro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-13-5-3-9(7-11(13)15(17,18)19)8-2-4-12(16)10(6-8)14(20)21/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIMKKXPDLBQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692163
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

CAS RN

1262011-08-4
Record name 4-Fluoro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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